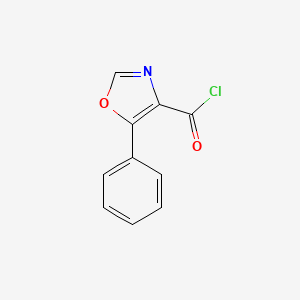
5-Phenyl-1,3-oxazole-4-carbonyl chloride
描述
The compound "5-Phenyl-1,3-oxazole-4-carbonyl chloride" is a chemical entity that appears to be related to the oxazole class of heterocyclic compounds. Oxazoles are five-membered rings containing an oxygen and a nitrogen atom. The phenyl group attached to the oxazole ring suggests aromatic properties, and the carbonyl chloride functionality indicates potential reactivity towards nucleophiles.
Synthesis Analysis
The synthesis of oxazole derivatives can be complex, involving multiple steps and chiral auxiliaries to achieve the desired stereochemistry. For instance, the synthesis of strongly fluorescent oxazole derivatives with a chiral auxiliary was demonstrated through the reaction of 3,4-dimethoxybenzoyl chloride with enantiomerically pure synthons in the presence of a superbase . Another approach to synthesizing substituted oxazoles involves the nucleophilic ring-opening of oxazolone followed by cyclization, as shown in the versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles . These methods highlight the synthetic versatility and the potential for creating a wide range of oxazole derivatives, including the target compound "5-Phenyl-1,3-oxazole-4-carbonyl chloride."
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be elucidated using X-ray crystallography, as demonstrated for a strongly fluorescent oxazole derivative . The crystal structure provides valuable information about the stereochemistry and conformation of the molecule, which is crucial for understanding its reactivity and interaction with other molecules. The presence of a phenyl group and a carbonyl chloride in the target compound suggests potential for π-π interactions and electrophilic reactivity, respectively.
Chemical Reactions Analysis
Oxazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the carbonyl chloride group is typically reactive towards nucleophiles, which can lead to the formation of amides, esters, or other derivatives. The synthesis of 1,2,4- and 1,3,4-oxadiazoles from carbonyl chlorides with tetrazoles and the conversion of triazole carboxylic acid into the corresponding acid chloride and substituted amide are indicative of the reactivity patterns that might be expected for "5-Phenyl-1,3-oxazole-4-carbonyl chloride."
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary widely depending on the substituents attached to the ring. The presence of a phenyl group can confer aromatic character and influence the compound's solubility and stability. The carbonyl chloride group is likely to make the compound reactive and sensitive to moisture, as it can hydrolyze to form the corresponding carboxylic acid. The fluorescence property observed in a related oxazole compound suggests that the target compound might also exhibit fluorescence, which could be useful in various applications such as chemical sensing or bioimaging.
安全和危害
5-Phenyl-1,3-oxazole-4-carbonyl chloride is classified as a skin corrosive substance, sub-category 1B . It can cause severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
属性
IUPAC Name |
5-phenyl-1,3-oxazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10(13)8-9(14-6-12-8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLADISDYODORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379968 | |
| Record name | 5-phenyl-1,3-oxazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,3-oxazole-4-carbonyl chloride | |
CAS RN |
337508-64-2 | |
| Record name | 5-phenyl-1,3-oxazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-1,3-oxazole-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1305782.png)
![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)





![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)





![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)